molecular formula C15H13ClN2O2S B5887156 5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5887156
M. Wt: 320.8 g/mol
InChI Key: JORLUGSUVCKPSK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a phenylcarbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and phenyl isothiocyanate.

    Formation of Intermediate: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Reaction with Phenyl Isothiocyanate: The acid chloride is then reacted with phenyl isothiocyanate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxy-N-(phenylcarbamoyl)benzamide.

    Substitution: Formation of 5-substituted-2-methoxy-N-(phenylcarbamothioyl)benzamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(phenylcarbamoyl)benzamide
  • 5-chloro-2-methoxy-N-(phenylcarbamoylthio)benzamide
  • 5-chloro-2-methoxy-N-(phenylcarbamoylsulfonyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide is unique due to the presence of the phenylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-10(16)9-12(13)14(19)18-15(21)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORLUGSUVCKPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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